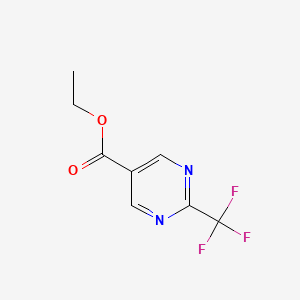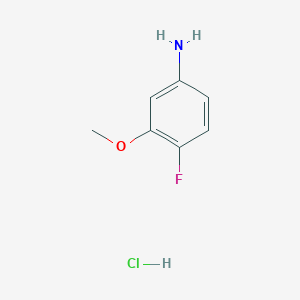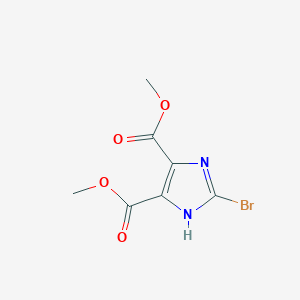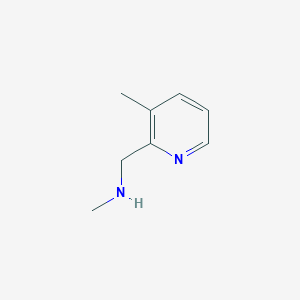
Sodium 2-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)ethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TES Sodium Salt is a biological buffer (zwitterionic) designed by Good, et al., and typically referred to as Good’s buffer useful in cell culture media formulations. Selection of biological buffer systems should include the following criteria: exclusion by biological membranes, low absorption between 240 and 700nm, chemically stable, and stable to temperature and concentration changes.
Mécanisme D'action
Target of Action
TES sodium salt is primarily used as a zwitterionic buffer . Its primary targets are the pH levels within a biological system, which it helps to stabilize .
Mode of Action
As a zwitterionic buffer, TES sodium salt contains ionizable groups of both positive and negative charges . It interacts with H+ ions in the system, absorbing excess H+ ions when the pH is too low, and releasing H+ ions when the pH is too high . This interaction helps to maintain a stable pH level within the physiological range of 6.8 to 8.2 .
Biochemical Pathways
The primary biochemical pathway affected by TES sodium salt is the regulation of pH levels within a biological system . By maintaining a stable pH, TES sodium salt ensures that biochemical reactions can proceed at their optimal rates, as many enzymes and biochemical processes are highly sensitive to changes in pH .
Pharmacokinetics
Its high water solubility suggests that it would be readily absorbed and distributed throughout the body if administered .
Result of Action
The primary result of TES sodium salt’s action is the stabilization of pH levels within a biological system . This can have a significant impact on cellular health and proliferation, as well as the efficacy of biochemical reactions .
Action Environment
The action of TES sodium salt is influenced by environmental factors such as temperature and the presence of other ions . It is effective over a broad range of temperatures, making it useful in a variety of experimental conditions . The presence of heavy metals or other contaminants could potentially interfere with its buffering capacity .
Propriétés
Numéro CAS |
70331-82-7 |
|---|---|
Formule moléculaire |
C6H15NNaO6S |
Poids moléculaire |
252.24 g/mol |
Nom IUPAC |
sodium;2-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]ethanesulfonate |
InChI |
InChI=1S/C6H15NO6S.Na/c8-3-6(4-9,5-10)7-1-2-14(11,12)13;/h7-10H,1-5H2,(H,11,12,13); |
Clé InChI |
RZXIDWPMRRFGDF-UHFFFAOYSA-N |
SMILES |
C(CS(=O)(=O)[O-])NC(CO)(CO)CO.[Na+] |
SMILES canonique |
C(CS(=O)(=O)O)NC(CO)(CO)CO.[Na] |
Key on ui other cas no. |
70331-82-7 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















